Phenidone

Description

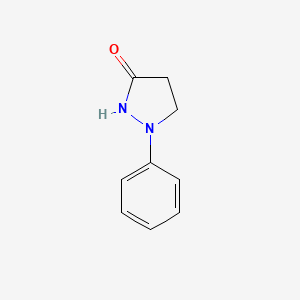

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-phenylpyrazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9-6-7-11(10-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCWWLVWPDLCRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049433 | |

| Record name | 1-Phenyl-3-pyrazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | 3-Pyrazolidinone, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/828 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000163 [mmHg] | |

| Record name | Phenidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/828 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

92-43-3 | |

| Record name | Phenidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyrazolidinone, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenyl-3-pyrazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-3-pyrazolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-3-PYRAZOLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0U5612P6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Phenidone: An In-depth Technical Guide for Laboratory Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of Phenidone (1-phenyl-3-pyrazolidinone), a versatile compound with applications in photography and ongoing research in medicinal chemistry. This document details established synthetic methodologies, experimental protocols, and purification techniques, presented in a format tailored for scientific professionals.

Core Synthesis Methodologies

The primary and most widely documented method for the laboratory synthesis of this compound involves the condensation reaction between phenylhydrazine and a three-carbon acylating agent. Variations of this method offer different advantages in terms of yield, purity, and reaction conditions.

Data Summary of Synthetic Methods

| Synthesis Route | Reactants | Key Reagents/Solvents | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) |

| Classical Method | Phenylhydrazine, 3-Chloropropanoic Acid | - | Heating (reflux) | Not specified | Not specified |

| Modern Method | Phenylhydrazine Hydrochloride | Sodium Methoxide, Methanol, Toluene | 30 - 35 (reflux) | Not specified | ~75 |

| Alternative Method | Phenylhydrazine, Acrylamide | Potassium Hydroxide | Not specified | Not specified | Not specified |

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from phenylhydrazine and 3-chloropropanoic acid proceeds through a nucleophilic substitution followed by an intramolecular cyclization.

The general laboratory workflow for the synthesis and purification of this compound is outlined below.

Detailed Experimental Protocols

Synthesis of this compound from Phenylhydrazine and 3-Chloropropanoic Acid (Classical Method)

This protocol is a generalized procedure based on the classical synthetic route.[1] Researchers should optimize the reaction conditions for their specific laboratory setup.

Materials:

-

Phenylhydrazine

-

3-Chloropropanoic acid

-

Appropriate solvent (e.g., a high-boiling point inert solvent)

-

Apparatus for heating under reflux

-

Filtration apparatus

-

Recrystallization solvent (e.g., benzene or ethanol)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phenylhydrazine and 3-chloropropanoic acid.

-

Add a suitable solvent to the flask to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain this temperature for a period sufficient to complete the reaction. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude this compound may precipitate out of the solution upon cooling. If so, collect the crude product by vacuum filtration. If not, the solvent may need to be removed under reduced pressure.

-

Wash the crude product with a small amount of cold solvent to remove residual impurities.

-

Purify the crude this compound by recrystallization. Dissolve the crude product in a minimal amount of hot recrystallization solvent (e.g., benzene or ethanol).[1]

-

Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield of the purified crystals.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold recrystallization solvent.

-

Dry the purified this compound crystals, for instance, in a desiccator or a vacuum oven at a low temperature.

Purification by Recrystallization

The purity of the synthesized this compound is crucial for its intended application. Recrystallization is a standard and effective method for purifying the crude product.

Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, benzene has been reported to yield leaflets or needles upon recrystallization.[1] Ethanol is another commonly used solvent for the recrystallization of similar organic compounds. A mixed solvent system, such as ethyl acetate and ethanol, has also been used for the purification of related pyrazolidone derivatives.[2]

General Recrystallization Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a small amount of the chosen recrystallization solvent.

-

Gently heat the mixture on a hot plate while stirring to dissolve the solid.

-

Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding excess solvent.

-

If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.

-

If charcoal was added, or if there are any insoluble impurities, perform a hot gravity filtration to remove them.

-

Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process and promote the formation of larger, purer crystals.

-

Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

-

Dry the crystals thoroughly.

Potential By-products and Impurities

In the synthesis of this compound, several by-products and impurities can potentially form, which may affect the purity and yield of the final product. These can arise from side reactions of the starting materials or intermediates. While specific by-products for the this compound synthesis are not extensively detailed in the readily available literature, potential impurities could include unreacted starting materials (phenylhydrazine and 3-chloropropanoic acid) and products of side reactions such as the formation of di-substituted phenylhydrazine or polymerization products. Careful control of reaction conditions and thorough purification are essential to minimize these impurities.

References

Unveiling the Latent Power: The History and Discovery of Phenidone's Reducing Properties

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Phenidone®, the registered trademark for 1-phenyl-3-pyrazolidinone, has been a cornerstone of photographic development for over half a century, prized for its high activity and synergistic relationship with other developing agents. While its synthesis dates back to the late 19th century, the discovery of its potent reducing properties in 1940 by Dr. J.D. Kendall at Ilford Limited marked a pivotal moment in photographic chemistry. This technical guide delves into the history of this compound, the scientific investigations that unveiled its reducing capabilities, and the experimental methodologies used to characterize its performance. We will explore the chemical mechanisms behind its function, its celebrated superadditivity with hydroquinone, and provide a comparative analysis with its predecessor, Metol. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may leverage the unique redox characteristics of this compound and its derivatives.

A Serendipitous Discovery: The History of this compound

This compound's journey from a chemical curiosity to an indispensable tool in photography is a testament to persistent scientific inquiry.

1.1. Initial Synthesis (1890)

1-phenyl-3-pyrazolidinone was first synthesized in 1890. A German patent from that era describes its preparation by heating phenylhydrazine with β-chloropropionic acid[1]. For five decades, the compound remained an obscure entry in the annals of organic chemistry, its remarkable potential as a reducing agent completely unknown.

1.2. The Ilford Revelation (1940)

The latent power of 1-phenyl-3-pyrazolidinone was finally unlocked in 1940 in the research laboratories of Ilford Limited, a prominent British photographic materials manufacturer. Dr. J.D. Kendall, a research scientist at Ilford, discovered the compound's potent photographic developing properties[2][3]. This discovery was a significant breakthrough, offering a powerful and less toxic alternative to the widely used developing agent, Metol (p-methylaminophenol sulfate).

1.3. Commercialization and Legacy

Following Kendall's discovery, Ilford undertook the challenge of scaling up production. This endeavor culminated in the commercial availability of 1-phenyl-3-pyrazolidinone in 1951, which Ilford trademarked as "this compound"[3]. Its introduction revolutionized photographic developer formulations, leading to the creation of highly active and stable "PQ" developers (this compound-hydroquinone), which remain in widespread use today.

The Chemistry of Development: this compound's Reducing Properties

At its core, photographic development is a process of controlled chemical reduction. Developing agents donate electrons to reduce silver halide crystals in a photographic emulsion that have been exposed to light (the latent image) into metallic silver, which forms the visible image.

2.1. The Reducing Action of this compound

This compound functions as a potent reducing agent. In the alkaline environment of a photographic developer, the this compound molecule loses a proton to form an anion. This anion readily donates an electron to a silver ion (Ag⁺) in the silver halide crystal, reducing it to metallic silver (Ag). In this process, the this compound anion is oxidized to a short-lived, colored free radical[4].

dot

Caption: Oxidation-Reduction of this compound and Silver Ions.

2.2. Superadditivity with Hydroquinone: A Synergistic Partnership

One of the most remarkable and commercially significant properties of this compound is its superadditive effect when combined with hydroquinone. Superadditivity occurs when the combined developing activity of two agents is greater than the sum of their individual activities.

The mechanism of PQ superadditivity involves a regeneration cycle. The highly active this compound initiates the development by rapidly reducing the exposed silver halide. The oxidized this compound free radical is then quickly regenerated back to its active anionic form by the hydroquinone, which in turn becomes oxidized. This allows a small amount of this compound to have a profound effect on the overall development rate.

dot

Caption: Regeneration cycle in PQ superadditivity.

Experimental Evaluation of Reducing Properties

The characterization of a photographic developer's reducing properties is primarily achieved through a technique called sensitometry. This involves exposing a photographic material to a series of controlled light intensities and then measuring the resulting densities after development.

3.1. Key Sensitometric Parameters

-

Characteristic Curve (H&D Curve): A plot of optical density versus the logarithm of exposure. The shape and position of this curve reveal crucial information about the developer's performance.

-

Contrast (Gamma): The slope of the straight-line portion of the characteristic curve. A higher gamma indicates higher contrast.

-

Film Speed (ISO): A measure of the photographic material's sensitivity to light. More active developers can lead to an effective increase in film speed.

-

Fog: The level of density in unexposed areas of the film. A good developer produces minimal fog.

3.2. Experimental Protocol: Comparative Sensitometry of this compound and Metol Developers

This protocol outlines a typical experiment to compare the reducing properties of this compound-based and Metol-based developers.

Materials:

-

Standard black and white photographic film (e.g., Ilford FP4 Plus)

-

Sensitometer with a calibrated step wedge

-

Densitometer

-

Thermostatically controlled water bath

-

Developing tanks and reels

-

Chemicals for preparing developer, stop bath, and fixer solutions

-

This compound

-

Metol

-

Hydroquinone

-

Sodium sulfite (anhydrous)

-

Sodium carbonate (monohydrated)

-

Potassium bromide

-

Glacial acetic acid

-

Sodium thiosulfate

-

Distilled water

Developer Formulations:

| Component | This compound Developer (g/L) | Metol Developer (g/L) |

| Metol | - | 2.0 |

| This compound | 0.2 | - |

| Hydroquinone | 5.0 | 5.0 |

| Sodium Sulfite | 100.0 | 100.0 |

| Sodium Carbonate | 10.0 | 10.0 |

| Potassium Bromide | 1.0 | 1.0 |

| Water to make | 1.0 L | 1.0 L |

Procedure:

-

Film Exposure: In total darkness, expose several strips of the photographic film to the calibrated step wedge using the sensitometer.

-

Developer Preparation: Prepare the this compound and Metol developer solutions according to the formulations above. Bring all processing solutions to a constant temperature (e.g., 20°C) using the water bath.

-

Development:

-

Load an exposed film strip into a developing tank.

-

Pour in the this compound developer and start a timer.

-

Agitate the tank for the first 30 seconds and then for 10 seconds every minute for a predetermined development time (e.g., 8 minutes).

-

Repeat this process for other film strips with varying development times.

-

Repeat the entire development process with the Metol developer for a separate set of exposed film strips.

-

-

Stop Bath: After development, drain the developer and pour in the stop bath. Agitate for 30-60 seconds.

-

Fixing: Drain the stop bath and pour in the fixer. Fix for the recommended time (typically 5-10 minutes).

-

Washing and Drying: Wash the film strips in running water for 20-30 minutes and then hang them to dry in a dust-free environment.

-

Densitometry: Once dry, use the densitometer to measure the optical density of each step on the processed film strips.

-

Data Analysis: Plot the characteristic curves for each developer and each development time. From these curves, determine the contrast (gamma) and relative film speed.

dot

Caption: Sensitometric testing workflow.

Quantitative Comparison: this compound vs. Metol

Numerous studies and practical applications have demonstrated the superior developing power of this compound compared to Metol.

| Parameter | This compound | Metol |

| Relative Activity | 5-10 times more active than Metol by weight[3] | Standard developing agent |

| Toxicity | Low toxicity, rarely causes dermatitis[3] | Can cause skin irritation and allergic reactions |

| Stability in Solution | Good, especially in PQ formulations | Prone to aerial oxidation |

| Superadditivity with Hydroquinone | Very strong | Strong |

| Typical Concentration in Developers | 0.1 - 0.5 g/L | 1.0 - 3.0 g/L |

Note: The relative activity can vary depending on the specific developer formulation and processing conditions.

Beyond Photography: Other Reducing Applications

The potent reducing and antioxidant properties of this compound have led to its investigation in other scientific fields. It is known to be a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory pathways[5]. This has spurred research into its potential as an anti-inflammatory and neuroprotective agent.

Conclusion

The discovery of this compound's reducing properties by J.D. Kendall was a landmark achievement in photographic science. Its high activity, low toxicity, and remarkable synergy with hydroquinone have ensured its enduring legacy in both amateur and professional photography. The experimental techniques used to characterize its performance, rooted in sensitometry, provide a robust framework for evaluating the efficacy of reducing agents. As scientific inquiry continues to explore the broader applications of its redox chemistry, this compound stands as a compelling example of how a deep understanding of a compound's fundamental properties can unlock its potential across diverse scientific disciplines.

References

The Anti-inflammatory Effects of Phenidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the anti-inflammatory properties of Phenidone (1-phenyl-3-pyrazolidinone). It details the compound's primary mechanism of action, presents quantitative efficacy data, outlines key experimental protocols for its evaluation, and illustrates the core biological pathways it modulates.

Introduction

This compound is a pyrazolidinone derivative initially recognized for its use as a photographic developing agent. Subsequent pharmacological research has established it as a potent anti-inflammatory agent, primarily through its dual inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1][2] These two enzymatic pathways are central to the metabolism of arachidonic acid into pro-inflammatory lipid mediators, namely prostaglandins (PGs) and leukotrienes (LTs).[3] By simultaneously blocking both major arms of the arachidonic acid cascade, this compound offers a broad-spectrum anti-inflammatory effect, making it a valuable tool for research and a candidate for therapeutic development. This document summarizes the core scientific principles underlying its action.

Core Mechanism of Action: Dual COX/LOX Inhibition

The primary anti-inflammatory effect of this compound stems from its function as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][4][5] These enzymes are responsible for the initial and rate-limiting steps in the conversion of arachidonic acid, a fatty acid released from cell membranes, into powerful inflammatory mediators.

-

Cyclooxygenase (COX) Pathway: This pathway, catalyzed by COX-1 and COX-2 enzymes, leads to the production of prostaglandins and thromboxanes. These molecules are key drivers of inflammation, pain, fever, and platelet aggregation.

-

Lipoxygenase (LOX) Pathway: This pathway, primarily involving 5-lipoxygenase (5-LOX), converts arachidonic acid into leukotrienes. Leukotrienes are potent chemoattractants for immune cells like neutrophils, and they mediate processes such as bronchoconstriction and increased vascular permeability.[3]

This compound's ability to inhibit both pathways simultaneously prevents the synthesis of both prostaglandins and leukotrienes, leading to a comprehensive blockade of the inflammatory cascade initiated by arachidonic acid metabolism.[1][6] This dual action is a key differentiator from traditional non-steroidal anti-inflammatory drugs (NSAIDs), which typically only inhibit the COX pathway.

Quantitative Efficacy Data

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While precise IC50 values for this compound can vary depending on the assay conditions, published data provides insight into its potency. For context, data for the structurally related and well-characterized dual inhibitor, BW755C, is also provided.

| Compound | Target Enzyme | IC50 Value | Source |

| This compound | 5-Lipoxygenase | 1.2 µM | [7] |

| BW755C | 5-Lipoxygenase | 0.75 - 5 µM | [8][9] |

| BW755C | Cyclooxygenase-1 (COX-1) | 0.65 µg/mL | [8][9] |

| BW755C | Cyclooxygenase-2 (COX-2) | 1.2 µg/mL | [8][9] |

Note: µg/mL to µM conversion depends on the molecular weight (BW755C MW = 229.2 g/mol ). 0.65 µg/mL ≈ 2.8 µM; 1.2 µg/mL ≈ 5.2 µM.

This compound has demonstrated efficacy in a variety of in vitro and in vivo models of inflammation, as summarized below.

| Model / Assay | Key Findings | Representative Dosage | Source |

| Experimental Autoimmune Encephalomyelitis (EAE) in Rats | Significantly suppressed the incidence and clinical severity of paralysis; inhibited increases in COX-1, COX-2, and 5-LOX expression in the spinal cord. | 200 mg/kg (oral) | [2] |

| Antigen-Induced Histamine Release from Human Basophils | Inhibited histamine release, indicating a blockade of leukotriene-mediated pathways. | 10⁻⁵ to 10⁻⁴ mol/L (1.6 to 16 µg/mL) | [10] |

| Adhesion Molecule Expression on HUVECs | Downregulated TNF-α-induced expression of E-selectin, ICAM-1, and VCAM-1. | IC50 of 273 µM for derivative 4-4-dimethyl-phenidone | [11] |

Downstream Anti-inflammatory Effects

The inhibition of prostaglandin and leukotriene synthesis leads to several downstream effects that contribute to this compound's overall anti-inflammatory profile.

-

Reduced Inflammatory Cell Infiltration: Leukotrienes, particularly LTB4, are potent chemoattractants for neutrophils. By inhibiting 5-LOX, this compound reduces the production of these signals, thereby decreasing the migration of neutrophils to the site of inflammation.

-

Decreased Vascular Permeability: Both prostaglandins (like PGE2) and certain leukotrienes contribute to the vasodilation and increased vascular permeability characteristic of acute inflammation. This compound's dual action mitigates these effects, leading to reduced edema.

-

Modulation of Cytokine Production: While this compound's primary targets are COX and LOX, the reduction in their products can indirectly affect the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by inflammatory cells like macrophages.

Key Experimental Protocols

The evaluation of this compound's anti-inflammatory activity involves a range of standardized in vitro and in vivo assays. The methodologies for several core experiments are detailed below.

In Vitro Enzyme Inhibition Assays

5.1.1 COX-1/COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase component of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590-620 nm.

-

Principle: COX enzymes exhibit both oxygenase and peroxidase activity. This protocol quantifies the peroxidase activity, which is inhibited by compounds that block the cyclooxygenase active site.

-

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl), a solution of Hemin (a required cofactor), and solutions of purified ovine COX-1 or human recombinant COX-2 enzyme.

-

Plate Setup: In a 96-well plate, set up wells for:

-

Background (Buffer + Hemin)

-

100% Initial Activity (Buffer + Hemin + Enzyme)

-

Inhibitor Wells (Buffer + Hemin + Enzyme + this compound at various concentrations)

-

-

Incubation: Add this compound or its solvent to the appropriate wells and incubate the plate for a short period (e.g., 5 minutes at 25°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add a colorimetric substrate solution (e.g., TMPD) followed by arachidonic acid to all wells to initiate the reaction.

-

Measurement: Immediately read the absorbance at 590 nm or 620 nm in a microplate reader, taking kinetic readings over several minutes.

-

Calculation: The rate of reaction is determined from the linear portion of the absorbance curve. The percent inhibition is calculated relative to the 100% initial activity control, and the IC50 value is determined by plotting percent inhibition against the logarithm of this compound concentration.[1]

-

5.1.2 5-Lipoxygenase Inhibition Assay (Fluorometric)

This assay provides a sensitive method to screen for 5-LOX inhibitors.

-

Principle: A specific LOX substrate is converted by the 5-LOX enzyme into an unstable intermediate, which reacts with a fluorescent probe to produce a stable, highly fluorescent product. The presence of an inhibitor reduces the rate of fluorescence generation.

-

Methodology:

-

Reagent Preparation: Prepare LOX assay buffer, a fluorescent probe solution, and a solution of purified 5-LOX enzyme.

-

Plate Setup: In a 96-well white plate, add this compound at various concentrations to the test wells. Include wells for a "Solvent Control" and a known "Inhibitor Control" (e.g., Zileuton).

-

Reaction Mix: Prepare a reaction mix containing the LOX assay buffer, fluorescent probe, and 5-LOX enzyme. Add this mix to all wells.

-

Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

-

Reaction Initiation: Add the LOX substrate to all wells to start the reaction.

-

Measurement: Immediately begin measuring fluorescence in a microplate reader (e.g., Ex/Em = 500/536 nm) in kinetic mode, recording every 30-60 seconds for 10-20 minutes.

-

Calculation: Determine the slope of the reaction from the linear range for all samples. Calculate the percent inhibition for each this compound concentration relative to the solvent control. The IC50 is determined by plotting percent inhibition versus inhibitor concentration.[12][13]

-

Cell-Based Assays

5.2.1 LPS-Stimulated Cytokine Release in Macrophages

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).

-

Principle: LPS, a component of gram-negative bacteria, is a potent activator of macrophages (e.g., RAW 264.7 cell line), inducing the production and release of cytokines like TNF-α and IL-6. The concentration of these cytokines in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Methodology:

-

Cell Culture: Seed RAW 264.7 macrophages in a multi-well plate (e.g., 24-well) and allow them to adhere overnight.

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing various non-toxic concentrations of this compound. Incubate for 1-2 hours.

-

Stimulation: Add LPS (e.g., final concentration of 1 µg/mL) to the wells (except for the negative control wells) and incubate for a specified period (e.g., 18-24 hours).

-

Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant.

-

ELISA: Quantify the concentration of TNF-α, IL-6, or other cytokines in the supernatant using a commercial ELISA kit, following the manufacturer's protocol. This typically involves adding the supernatant to an antibody-coated plate, followed by detection with a biotinylated antibody, an enzyme conjugate (e.g., streptavidin-HRP), and a substrate.

-

Analysis: Compare the cytokine concentrations in the this compound-treated groups to the LPS-only stimulated group to determine the percent inhibition.[5][14]

-

In Vivo Inflammation Models

5.3.1 Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.

-

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's hind paw induces a biphasic inflammatory response characterized by significant edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

-

Methodology:

-

Animal Acclimatization: Use adult rats (e.g., Wistar or Sprague-Dawley) acclimatized to laboratory conditions.

-

Grouping: Divide animals into groups: Negative Control (vehicle), Positive Control (e.g., Indomethacin, 5 mg/kg), and Test Groups (this compound at various doses, e.g., 50, 100, 200 mg/kg).

-

Compound Administration: Administer this compound or the control drugs orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.

-

Baseline Measurement: Before administering the compound, measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Inflammation: Inject a 1% solution of carrageenan in saline (e.g., 0.1 mL) into the sub-plantar surface of the right hind paw.

-

Edema Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).

-

Calculation: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema by the test compound is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema in the control group and Vt is the average edema in the treated group.[9]

-

Conclusion

This compound exerts its significant anti-inflammatory effects through the dual inhibition of the cyclooxygenase and lipoxygenase pathways. This mechanism effectively halts the production of two major classes of pro-inflammatory lipid mediators—prostaglandins and leukotrienes—from their common precursor, arachidonic acid. The efficacy of this inhibition has been quantified and demonstrated in a range of preclinical models, validating its potential as a broad-spectrum anti-inflammatory agent. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and its derivatives in drug discovery and development.

References

- 1. 1-phenyl-3-pyrazolidone: an inhibitor of cyclo-oxygenase and lipoxygenase pathways in lung and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a dual inhibitor of cyclooxygenases and lipoxygenases, ameliorates rat paralysis in experimental autoimmune encephalomyelitis by suppressing its target enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. dovepress.com [dovepress.com]

- 5. 5-Lipoxygenase inhibitors: the synthesis and structure-activity relationships of a series of 1-phenyl-3-pyrazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. [Effects of the 5-lipoxygenase inhibitor this compound on antigen-induced release of histamine in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activity of the lipoxygenase inhibitor 1-phenyl-3-pyrazolidinone (this compound) and derivatives on the expression of adhesion molecules on human umbilical vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. In Vitro Effects of Selective COX and LOX Inhibitors and Their Combinations with Antineoplastic Drugs in the Mouse Melanoma Cell Line B16F10 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Basic Research Applications of Phenidone in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenidone (1-phenyl-3-pyrazolidinone) is a versatile small molecule with a rich history in photographic development. However, its utility extends far into the realm of cell biology, where it serves as a potent pharmacological tool for investigating a variety of cellular processes. Primarily recognized as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, this compound has demonstrated significant anti-inflammatory, antioxidant, anti-fibrotic, and anti-apoptotic properties. This technical guide provides an in-depth overview of the fundamental research applications of this compound in cell biology, summarizing key quantitative data, detailing experimental protocols, and visualizing its impact on crucial signaling pathways.

Introduction

This compound's biological activities stem from its ability to modulate key enzymatic pathways involved in inflammation and oxidative stress. As a dual inhibitor of both COX and LOX enzymes, it effectively blocks the synthesis of prostaglandins and leukotrienes, potent mediators of inflammation.[1] Beyond this primary mechanism, this compound exhibits direct antioxidant effects, further contributing to its protective role in various cellular models of stress and disease.[1] This guide will explore the multifaceted applications of this compound in cell biology research, providing a comprehensive resource for scientists seeking to leverage this compound in their studies.

Core Mechanisms of Action

This compound's primary mechanism of action is the inhibition of the COX and LOX enzymes, which are central to the arachidonic acid cascade. This inhibition curtails the production of pro-inflammatory eicosanoids.[1] Additionally, this compound has been shown to possess direct radical scavenging activity, contributing to its antioxidant profile.[1]

Key Applications in Cell Biology

Anti-inflammatory Effects

This compound has been extensively studied for its anti-inflammatory properties. By inhibiting COX and LOX, it effectively reduces the production of inflammatory mediators. A key area of investigation has been its effect on endothelial cell activation, a critical step in the inflammatory response.

3.1.1. Downregulation of Adhesion Molecules

In human umbilical vein endothelial cells (HUVECs), this compound has been shown to inhibit the expression of crucial adhesion molecules—E-selectin, intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1)—in a dose-dependent manner when applied before stimulation with tumor necrosis factor-alpha (TNF-α).[1][2] This inhibition prevents the adhesion and transmigration of leukocytes, a key event in inflammation.

Table 1: Quantitative Data on this compound's Anti-inflammatory and Anti-adhesion Effects

| Cell Line | Target Molecule | Treatment/Stimulus | Effective Concentration | Observed Effect | Citation |

| HUVEC | ICAM-1 | Pre-incubation before TNF-α | IC50: 1128 ± 371 μM | Inhibition of expression | [2] |

| HUVEC | E-selectin | Pre-incubation before TNF-α | IC50: 861 ± 338 μM | Inhibition of expression | [2] |

Antioxidant and Neuroprotective Properties

This compound's antioxidant activity is a significant aspect of its cellular effects, particularly in the context of neuroprotection. It has been demonstrated to protect neuronal cells from oxidative stress-induced damage and apoptosis.

3.2.1. Reduction of Oxidative Stress and Apoptosis in Neuronal Cells

In mouse cortical cultures, this compound has been shown to attenuate neuronal injury induced by various oxidative stressors. It also reduces apoptosis triggered by agents like staurosporine.

Table 2: Quantitative Data on this compound's Antioxidant and Anti-apoptotic Effects

| Cell Type | Oxidative Stressor/Apoptosis Inducer | This compound Concentration | Observed Effect | Citation |

| Mouse Cortical Neurons | Arachidonic acid | 300 μM | 71% inhibition of neurotoxicity | |

| Mouse Cortical Neurons | Hydrogen peroxide | 300 μM | 95% inhibition of neurotoxicity | |

| Mouse Cortical Neurons | Xanthine/xanthine oxidase | 300 μM | 57% inhibition of neurotoxicity | |

| Mouse Cortical Neurons | Fe2+/ascorbic acid | 300 μM | 99% inhibition of neurotoxicity | |

| Mouse Cortical Neurons | Staurosporine (100 nM) | 300 μM | Reduction of apoptosis to 30% |

Anti-fibrotic Activity

This compound has emerged as a compound of interest in fibrosis research due to its ability to modulate key signaling pathways involved in the fibrotic process, such as the Transforming Growth Factor-beta (TGF-β) pathway. While much of the in-depth research has been conducted with the structurally related compound pirfenidone, the foundational mechanisms are relevant to this compound's potential. Pirfenidone has been shown to inhibit fibroblast proliferation and collagen synthesis.[3][4]

Signaling Pathway Modulation

This compound exerts its cellular effects by modulating several key signaling pathways. Understanding these interactions is crucial for designing and interpreting experiments.

Inhibition of COX/LOX Pathways

The primary and most well-understood mechanism of this compound is its dual inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the metabolism of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively.

Modulation of NF-κB and MAPK Signaling

This compound's anti-inflammatory effects are also mediated through its influence on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Inflammatory stimuli typically lead to the phosphorylation and subsequent degradation of IκBα, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Evidence suggests that this compound may inhibit the phosphorylation of IκBα.[5][6] The MAPK pathways (p38, JNK, and ERK) are also crucial in regulating inflammation, and this compound's impact on these pathways is an active area of research.[7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kumc.edu [kumc.edu]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory effect of lucidone in mice via inhibition of NF-kappaB/MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitogen-activated protein kinases, Erk and p38, phosphorylate and regulate Foxo1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenidone: A Technical Guide to its Classification and Application as a Research Chemical

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Phenidone (1-phenyl-3-pyrazolidinone) is a versatile organic compound historically recognized for its potent reducing properties, primarily as a photographic developing agent.[1][2] However, its classification has expanded significantly into the realm of research chemicals. This is due to its well-documented role as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the arachidonic acid cascade responsible for mediating inflammatory and nociceptive responses.[3][4][5][6] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, physicochemical properties, relevant experimental protocols, and its application as a tool in pharmacological and biological research. For many suppliers, this compound is intended for research use only.[5]

Physicochemical and Pharmacological Profile

This compound's utility as a research chemical is underpinned by its specific molecular characteristics and biological activity. Its properties are summarized below.

Quantitative Data Summary

The key physicochemical and toxicological data for this compound are presented in the tables below, compiled from various chemical and safety data sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 1-Phenylpyrazolidin-3-one | [1] |

| CAS Number | 92-43-3 | [1][2][5] |

| Molecular Formula | C₉H₁₀N₂O | [1][5][7] |

| Molecular Weight | 162.19 g/mol | [1][2][7] |

| Appearance | White to off-white crystalline powder/needles | [1][2][8] |

| Melting Point | 119-121 °C | [8][9][10] |

| Solubility | DMSO: 32 mg/mL (197.29 mM) | [3] |

| Hot Water (100 °C): 10 g/100 mL | [1] | |

| Hot Ethanol: 10 g/100 mL | [1] | |

| Methanol: 0.1 g/mL | [8][10] | |

| Diethyl Ether: Practically insoluble | [1] | |

| pKa (Predicted) | 9.50 ± 0.30 | [8][10][11] |

| Stability | Stable, but light sensitive |[8][9][11] |

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Route | Reference(s) |

|---|---|---|---|---|

| LD50 | 200 mg/kg | Rat | Oral | [11] |

| GHS Hazard Statements | H302: Harmful if swallowed | N/A | N/A | [1][2][11] |

| | H411: Toxic to aquatic life with long lasting effects | N/A | N/A |[1][2][11] |

Mechanism of Action: Dual COX/LOX Inhibition

This compound's primary mechanism of action in a research context is the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3] These enzymes are critical for the metabolism of arachidonic acid into pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.[1] By blocking both pathways, this compound serves as a powerful tool for studying inflammatory processes, neurodegeneration, and oxidative stress.[3][6] Its neuroprotective effects are also attributed to direct antioxidant properties.[3]

Arachidonic Acid Signaling Pathway

The diagram below illustrates the central role of COX and LOX in the arachidonic acid cascade and the inhibitory action of this compound.

Experimental Protocols

This section details methodologies for the synthesis of this compound and its application in a representative in vivo experiment.

Chemical Synthesis of this compound

This compound can be synthesized via the reaction of phenylhydrazine with 3-chloropropanoic acid.[1] The workflow for this preparation is outlined below.

Methodology:

-

Reaction Setup: Combine phenylhydrazine and 3-chloropropanoic acid in a suitable reaction vessel.

-

Heating: Heat the mixture under reflux. The exact temperature and duration will depend on the specific protocol, but this step drives the condensation and cyclization reaction.

-

Isolation: After the reaction is complete, the crude this compound product is isolated. This may involve cooling the mixture to induce crystallization followed by filtration.

-

Purification: The crude product is purified, typically by recrystallization from a suitable solvent (e.g., hot water or ethanol), to yield pure this compound crystals.

In Vivo Experiment: Amelioration of EAE

This compound has been shown to ameliorate paralysis in rats with experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[6] The protocol below is based on this research.

Methodology:

-

EAE Induction: Induce EAE in a cohort of rats according to established protocols (e.g., immunization with myelin basic protein).

-

Subject Grouping: Divide animals into a control group (vehicle) and a treatment group (this compound).

-

Drug Preparation & Administration:

-

Monitoring: Monitor all animals daily for clinical signs of EAE paralysis and record severity scores.

-

Biochemical Analysis: Use techniques such as Western Blot and immunohistochemistry to quantify the expression levels of COX-1, COX-2, and 5-LOX in the collected tissues to confirm target engagement.[6]

Conclusion

This compound's classification extends beyond its historical use in photography into a valuable research chemical for scientists in pharmacology and drug development. Its well-defined mechanism as a dual inhibitor of COX and LOX provides a reliable tool for investigating inflammation, neurodegeneration, and related signaling pathways. The data and protocols presented in this guide offer a technical foundation for researchers to effectively incorporate this compound into their experimental designs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (1-phenyl-3-pyrazolidinone) photographic developer - 100g - SYNTHETIKA [synthetikaeu.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | CAS#:92-43-3 | Chemsrc [chemsrc.com]

- 5. scbt.com [scbt.com]

- 6. This compound, a dual inhibitor of cyclooxygenases and lipoxygenases, ameliorates rat paralysis in experimental autoimmune encephalomyelitis by suppressing its target enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C9H10N2O | CID 7090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 92-43-3 [amp.chemicalbook.com]

- 9. This compound CAS#: 92-43-3 [m.chemicalbook.com]

- 10. 92-43-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. This compound | 92-43-3 [chemicalbook.com]

Methodological & Application

Application Notes: The Use of Phenidone in Lipoxygenase Activity Studies

Introduction

Phenidone (1-phenyl-3-pyrazolidinone) is a well-established dual inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2] These enzymes are critical mediators in the arachidonic acid cascade, which produces prostaglandins and leukotrienes, potent signaling molecules involved in inflammation, immunity, and other physiological processes. By inhibiting both pathways, this compound offers a broader anti-inflammatory effect compared to selective COX inhibitors (e.g., NSAIDs). These application notes provide a comprehensive protocol for utilizing this compound in lipoxygenase activity studies, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound's inhibitory action on lipoxygenases is complex and involves an irreversible mechanism. The peroxidase-like activity of the lipoxygenase enzyme oxidizes this compound.[3] This oxidation generates a reactive intermediate from a one-electron oxidation of this compound, which then covalently binds to the enzyme, leading to its inactivation.[3] This process is distinct from competitive or non-competitive inhibition and results in a time-dependent and irreversible loss of enzyme function. The presence of oxygen can influence the efficiency of this inactivation.[3]

Applications in Research

This compound is a valuable tool for in vitro and in vivo studies of the arachidonic acid cascade and its role in various pathological conditions. Its applications include:

-

Studying Inflammatory Pathways: As a dual inhibitor, this compound can be used to investigate the combined role of prostaglandins and leukotrienes in inflammatory models.

-

Target Validation: It serves as a reference compound in the screening and development of novel anti-inflammatory drugs targeting the COX and LOX pathways.

-

Understanding Disease Mechanisms: this compound has been used in models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), to demonstrate the importance of COX and LOX products in disease pathogenesis.[1][2]

Considerations for Use

-

Dual Inhibition: Researchers must consider that this compound's effects will be a result of inhibiting both COX and LOX pathways. Proper controls, including selective COX and LOX inhibitors, should be used to dissect the specific contributions of each pathway.

-

Species and Isoform Specificity: The inhibitory potency of this compound can vary between different lipoxygenase isoforms (e.g., 5-LOX, 12-LOX, 15-LOX) and across different species. Some studies have suggested that this compound may be less active against human 5-LOX.

-

Solubility: this compound has limited solubility in aqueous solutions and is typically dissolved in organic solvents like dimethyl sulfoxide (DMSO) for in vitro assays. The final concentration of the solvent in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.

Quantitative Data: Inhibitory Effects of this compound

Direct comparative IC50 values for this compound against various lipoxygenase isoforms are not extensively documented in a single study. The following table summarizes available data on the inhibitory concentration of this compound, including its effects on downstream inflammatory markers, which are indicative of its cellular potency.

| Target/Process | System | IC50 / Concentration | Reference |

| Inhibition of ICAM-1 Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | 1128 ± 371 µM | [1] |

| Inhibition of E-selectin Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | 861 ± 338 µM | [1] |

| Inhibition of VCAM-1 Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | > 1000 µM | [1] |

Experimental Protocols

In Vitro Lipoxygenase Inhibition Assay Using this compound

This protocol provides a general method for assessing the inhibitory effect of this compound on lipoxygenase activity using a spectrophotometric assay with soybean lipoxygenase, a commonly used model enzyme.

Materials and Reagents:

-

Soybean Lipoxygenase (Type I-B, from Glycine max)

-

Linoleic acid (substrate)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

0.2 M Borate buffer (pH 9.0)

-

Ethanol

-

Quartz cuvettes

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Borate Buffer (0.2 M, pH 9.0): Prepare by dissolving boric acid in water and adjusting the pH to 9.0 with NaOH.

-

Substrate Solution (Linoleic Acid): Prepare a stock solution of linoleic acid in ethanol. For the working solution, dilute the stock in borate buffer. A typical final concentration in the assay is 125 µM.

-

Enzyme Solution: Dissolve soybean lipoxygenase in cold borate buffer to a desired concentration (e.g., 200 U/mL final concentration). Keep the enzyme solution on ice throughout the experiment.

-

This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 100 mM).

-

-

Assay Protocol:

-

Set the spectrophotometer to read absorbance at 234 nm, the wavelength at which the formation of the conjugated diene product of the lipoxygenase reaction is measured.

-

Blank: To a cuvette, add the appropriate volume of borate buffer and DMSO (without this compound).

-

Control (No Inhibitor): In a separate cuvette, add the enzyme solution and an equivalent volume of DMSO as used for the test samples.

-

Test Sample (with this compound): Prepare a series of dilutions of the this compound stock solution in DMSO. Add a small volume (e.g., 1-5 µL) of each this compound dilution to respective cuvettes containing the enzyme solution. Incubate for a short period (e.g., 5 minutes) at room temperature.

-

Initiate the Reaction: To each cuvette (Control and Test Samples), add the substrate solution to start the reaction.

-

Measurement: Immediately begin recording the absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for the control and each this compound concentration from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that causes 50% inhibition of lipoxygenase activity).

-

Visualizations

Signaling Pathway: Arachidonic Acid Cascade

Caption: Inhibition of COX and LOX pathways by this compound in the arachidonic acid cascade.

Experimental Workflow: Lipoxygenase Inhibition Assay

Caption: Workflow for determining lipoxygenase inhibition by this compound.

References

- 1. Activity of the lipoxygenase inhibitor 1-phenyl-3-pyrazolidinone (this compound) and derivatives on the inhibition of adhesion molecule expression on human umbilical vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a dual inhibitor of cyclooxygenases and lipoxygenases, ameliorates rat paralysis in experimental autoimmune encephalomyelitis by suppressing its target enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application of Phenidone in neuronal cell culture experiments.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenidone (1-phenyl-3-pyrazolidinone) is a well-established dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes central to the arachidonic acid metabolic cascade.[1][2] In the context of neuroscience, the metabolites produced by these enzymes are significantly implicated in neuronal injury, particularly during events like cerebral ischemia.[1] this compound's ability to block both pathways makes it a valuable tool for investigating neuroinflammatory and neurodegenerative processes. It effectively mitigates oxidative stress and apoptosis, positioning it as a potent neuroprotective agent in various in vitro models.[1][2] These notes provide detailed applications and protocols for utilizing this compound in neuronal cell culture experiments.

Mechanism of Action

This compound exerts its neuroprotective effects by non-selectively inhibiting both COX and LOX enzymes. These enzymes are responsible for metabolizing arachidonic acid into pro-inflammatory and oxidative molecules like prostaglandins and leukotrienes. By blocking this cascade, this compound reduces the production of reactive oxygen species (ROS) and downstream inflammatory mediators, thereby protecting neurons from oxidative damage and apoptosis.[1][3] This dual inhibition is crucial, as blocking only one pathway can shunt arachidonic acid metabolism towards the other, potentially failing to provide complete neuroprotection.[2]

Data Presentation: Efficacy of this compound in Neuroprotection

The neuroprotective effects of this compound have been quantified in various neuronal injury models. The tables below summarize key findings from studies using primary mouse cortical cultures.

Table 1: this compound's Efficacy Against Excitotoxicity and Ischemia-like Conditions

| Injury Model | Inducer Concentration | This compound Treatment | Neuronal Injury Attenuation | Citation |

|---|---|---|---|---|

| Kainate-induced Excitotoxicity | 50 µM Kainate | 300 µM for 24h | 33% | [1] |

| Oxygen/Glucose Deprivation (OGD) | 45 minutes | 300 µM for 24h | 50% | [1] |

| NMDA-induced Injury | 150 µM NMDA | 300 µM | No effect |[1] |

Table 2: Inhibition of Oxidative Stress-Induced Neurotoxicity by this compound

| Oxidative Stress Inducer | This compound Concentration | Inhibition of Neurotoxicity | Citation |

|---|---|---|---|

| Arachidonic Acid | 300 µM | 71% | [1] |

| Hydrogen Peroxide | 300 µM | 95% | [1] |

| Xanthine/Xanthine Oxidase | 300 µM | 57% | [1] |

| Fe²⁺/Ascorbic Acid | 300 µM | 99% |[1] |

Table 3: Anti-Apoptotic Effect of this compound

| Apoptosis Inducer | Inducer Concentration | This compound Treatment | Reduction in Apoptosis | Citation |

|---|

| Staurosporine | 100 nM | 300 µM | Reduced to 30% of control |[1] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reagent: this compound (1-phenyl-3-pyrazolidinone).

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Procedure:

-

Prepare a 100 mM stock solution of this compound by dissolving the appropriate amount of powder in cell culture-grade DMSO.

-

For example, to make 1 mL of 100 mM stock, dissolve 16.22 mg of this compound (M.W. = 162.19 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly until fully dissolved.

-

Aliquot the stock solution into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C.

-

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced toxicity.

Protocol 2: Neuroprotection Assay in Primary Cortical Neurons

This protocol outlines a general procedure to assess the neuroprotective effects of this compound against oxygen-glucose deprivation (OGD), a common in vitro model for cerebral ischemia.

Materials:

-

Primary cortical neuron cultures (e.g., from E15-E17 mouse embryos).

-

Neurobasal medium supplemented with B27.

-

Glucose-free DMEM or Locke's buffer.

-

This compound stock solution (100 mM in DMSO).

-

Anaerobic chamber or incubator with gas control (95% N₂, 5% CO₂).

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit.

Procedure:

-

Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates and culture for 7-10 days in vitro (DIV) to allow for maturation.

-

This compound Pre-treatment:

-

Prepare the desired final concentration of this compound (e.g., 300 µM) by diluting the stock solution in fresh, pre-warmed culture medium.

-

Replace the existing medium in the culture plates with the this compound-containing medium. Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubate the cells for the desired pre-treatment duration (e.g., 24 hours).[1]

-

-

Induction of Oxygen-Glucose Deprivation (OGD):

-

After pre-treatment, wash the cells twice with a glucose-free buffer (e.g., glucose-free DMEM).

-

Add the glucose-free buffer (containing this compound or vehicle) to the plates.

-

Place the cultures in an anaerobic chamber at 37°C for the duration of the insult (e.g., 45 minutes).[1]

-

-

Reperfusion:

-

Remove the plates from the anaerobic chamber.

-

Replace the OGD buffer with the original, pre-warmed, glucose-containing culture medium (again, containing this compound or vehicle for post-treatment).

-

Return the cultures to a standard incubator (37°C, 5% CO₂) for 24 hours.

-

-

Assessment of Neurotoxicity:

-

After the reperfusion period, collect the culture supernatant.

-

Quantify cell death by measuring the release of LDH into the supernatant using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Calculate the percentage of neuroprotection relative to the OGD-only (vehicle-treated) control.

-

References

- 1. This compound attenuates oxygen/glucose deprivation-induced neurotoxicity by antioxidant and antiapoptotic action in mouse cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound prevents kainate-induced neurotoxicity via antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Phenidone: Application Notes and Protocols for Pharmacological Inhibition in Inflammation Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenidone (1-phenyl-3-pyrazolidinone) is a well-established dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are pivotal in the inflammatory cascade, responsible for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes from arachidonic acid. By targeting both pathways, this compound offers a broad-spectrum anti-inflammatory effect. This document provides detailed application notes and experimental protocols for utilizing this compound as a pharmacological inhibitor in various in vitro and in vivo models of inflammation.

Mechanism of Action

This compound's primary anti-inflammatory mechanism lies in its ability to inhibit both COX and LOX pathways. This dual inhibition prevents the conversion of arachidonic acid into prostaglandins (via COX-1 and COX-2) and leukotrienes (via 5-LOX, 12-LOX, and 15-LOX). The inhibition of these pathways leads to a reduction in inflammation, edema, and neutrophil infiltration.

Caption: this compound's dual inhibition of COX and LOX pathways.

Quantitative Data

The following table summarizes the inhibitory activity of this compound against various enzymes and in different cellular and in vivo models.

| Target/Model | Assay Type | Test System | IC50 / Effective Dose | Reference(s) |

| 5-Lipoxygenase (5-LOX) | Enzyme Activity | Rat Peritoneal PMN Leukocytes | 2.6 x 10⁻⁵ M | [1] |

| Adhesion Molecule Expression (E-selectin) | Flow Cytometry | TNF-α-stimulated HUVECs | 861 ± 338 µM | [2] |

| Adhesion Molecule Expression (ICAM-1) | Flow Cytometry | TNF-α-stimulated HUVECs | 1542 ± 1062 µM (for 4-methyl-phenidone) | [2] |

| Cold-Induced Leukotriene C4 Production | Radioimmunoassay | Guinea Pig Brain | 30 mg/kg (i.p.) completely blocked LTC4 | [3] |

| Leukotriene B4 Production | Radioimmunoassay | Ca²⁺ ionophore-stimulated rat peritoneal PMNs | IC50 ~24 µM (for a related compound) | [4] |

Experimental Protocols

In Vitro Assays

1. Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Activity

This protocol outlines a general method to assess the inhibitory effect of this compound on COX and LOX enzymes.

Caption: Workflow for in vitro enzyme inhibition assay.

Methodology:

-

Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 can be used. For LOX activity, preparations from sources like soybean (for 15-LOX) or human platelets (for 12-LOX) are common.

-

Assay Buffer: Tris-HCl buffer (pH 8.0) is typically used.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a reaction tube, add the enzyme preparation and the assay buffer.

-

Add various concentrations of this compound (or vehicle control) and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

-

Stop the reaction by adding a stopping agent (e.g., a solution of citric acid).

-

Extract the products (prostaglandins or leukotrienes) using an organic solvent.

-

Quantify the product formation using methods like HPLC, LC-MS, or specific ELISA kits.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

2. Inhibition of Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This protocol details how to assess this compound's effect on the production of pro-inflammatory cytokines in response to LPS stimulation.

Methodology:

-

Cell Line: Murine macrophage cell lines like RAW 264.7 or bone marrow-derived macrophages (BMDMs) are commonly used.

-

Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and antibiotics.

-

Procedure:

-

Seed the macrophages in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 4-24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.

-

-

Data Analysis: Determine the dose-dependent effect of this compound on cytokine production.

3. Inhibition of NLRP3 Inflammasome Activation

While direct studies on this compound's effect on the NLRP3 inflammasome are limited, this general protocol can be adapted to investigate its potential inhibitory activity. The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, leads to the maturation and secretion of IL-1β.

Caption: Potential inhibition of the NLRP3 inflammasome by this compound.

Methodology:

-

Cell Type: Bone marrow-derived macrophages (BMDMs) are the preferred cell type.

-

Procedure:

-

Priming: Prime BMDMs with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibition: Pre-incubate the primed cells with various concentrations of this compound for 1 hour.

-

Activation: Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) for 30-60 minutes.

-

Analysis:

-

Collect the supernatant and measure secreted IL-1β by ELISA.

-

Lyse the cells and analyze the activation of caspase-1 (cleavage of pro-caspase-1) by Western blot.

-

-

In Vivo Models

1. Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are commonly used.

-

Procedure:

-

Administer this compound orally or intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg). A control group receives the vehicle.

-

After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

-

Data Analysis: Calculate the percentage of edema inhibition for each dose of this compound compared to the vehicle control group.

2. Experimental Autoimmune Encephalomyelitis (EAE) in Rats

EAE is a widely used animal model for multiple sclerosis, characterized by central nervous system inflammation and demyelination.

Methodology:

-

Animals: Lewis rats are a commonly used strain for inducing EAE.

-

Induction of EAE:

-

Prepare an emulsion of myelin basic protein (MBP) or other encephalitogenic peptides in Complete Freund's Adjuvant (CFA).

-

Inject the emulsion intradermally at the base of the tail.

-

-

Treatment:

-

Begin oral administration of this compound (e.g., 200 mg/kg daily) either prophylactically (before or at the time of immunization) or therapeutically (after the onset of clinical signs).

-

-

Clinical Assessment:

-

Monitor the animals daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 5 = death).

-

-

Histopathology:

-

At the end of the experiment, perfuse the animals and collect the spinal cords for histological analysis of inflammatory cell infiltration and demyelination.

-

3. Neutrophil Migration Assay

This protocol describes an in vivo model to assess the effect of this compound on neutrophil migration.

Methodology:

-

Model: A common model is the induction of peritonitis by intraperitoneal injection of a chemoattractant like fMLP or zymosan.

-

Procedure:

-

Administer this compound to mice at various doses.

-

After a specified time, inject the chemoattractant into the peritoneal cavity.

-

After a few hours, collect the peritoneal lavage fluid.

-

Count the number of neutrophils in the lavage fluid using a hemocytometer or flow cytometry.

-

-

Data Analysis: Compare the number of migrated neutrophils in this compound-treated animals to the control group.

Conclusion

This compound serves as a valuable pharmacological tool for studying inflammatory processes due to its dual inhibitory action on COX and LOX pathways. The protocols provided herein offer a framework for researchers to investigate its anti-inflammatory effects in a variety of established models. Proper experimental design, including appropriate controls and dose-response studies, is crucial for obtaining reliable and reproducible data. Further investigation into its effects on other inflammatory pathways, such as the NLRP3 inflammasome, may reveal additional mechanisms of action and broaden its potential applications in inflammation research.

References

- 1. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A4 Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence for using a dual COX 1/2 and 5-LOX inhibitor in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Phenidone